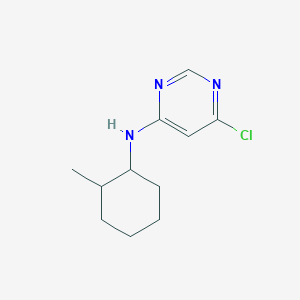
6-クロロ-N-(2-メチルシクロヘキシル)ピリミジン-4-アミン
説明
6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H16ClN3 and its molecular weight is 225.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医学:抗結核剤
この化合物は、抗結核剤としての可能性を探求されてきました。 4-アミノピロロ[2,3-d]ピリミジンなどのピリミジン-4-アミンの誘導体は、結核の原因となる細菌である結核菌に対して活性を示すことが示されています 。プリン塩基との構造的類似性により、これらの化合物は、新しい抗結核薬の開発を目指した薬理学的研究にとって興味深いものとなっています。
農業:殺菌活性
農業分野では、6-クロロ-N-(2-メチルシクロヘキシル)ピリミジン-4-アミンのコア構造を含むピリミジンアミンの誘導体が、殺菌特性のために使用されてきました 。これらの化合物は、トウモロコシさび病などの病気を防除する上で効果的であり、作物の病気の管理と収量の向上のための新しいアプローチを提供しています。
材料科学:複素環式化合物の合成
この化合物の複素環式特性は、潜在的な電子特性や光学特性を持つ新しい材料の合成のための材料科学において貴重です。 ピリミドピリミジン骨格を組み込んだ複素環は、その多様な化学的および生物学的活性のために研究されており、材料科学の応用に転換することができます .
環境科学:生物活性複素環式化合物
環境科学では、6-クロロ-N-(2-メチルシクロヘキシル)ピリミジン-4-アミンなどの生物活性複素環式化合物は、生物修復プロセスや生態学的農薬における潜在的な用途のため、重要です 。さまざまな生物学的標的に対する相互作用能力は、環境上の課題に対処するために活用できます。
生化学:酵素阻害
この化合物の生化学的応用は、酵素阻害剤としての可能性に関連しています。 ピリミジン-4-アミンは、さまざまな酵素の阻害剤として報告されており、生化学的経路の理解と治療薬の開発にとって重要です .
薬理学:薬物開発
薬理学では、この化合物の誘導体は、薬物様特性と、抗ウイルス剤、抗癌剤、抗炎症剤などのさまざまな治療分野におけるリード最適化における潜在的な用途について調査されています .
分析化学:化学合成
分析化学者は、6-クロロ-N-(2-メチルシクロヘキシル)ピリミジン-4-アミンなどの化合物を、複雑な分子の合成に使用します。 この化合物は、研究開発の目的でより複雑な構造の構築におけるビルディングブロックとして役立ちます .
産業用途:化学中間体
産業的には、この化合物は、医薬品、農薬、染料など、さまざまな製造プロセスで使用されるより複雑な化学物質の合成における中間体として役立ちます .
作用機序
Mode of Action
Pyrimidinamine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine may interact with its targets to suppress inflammatory responses.
Biochemical Pathways
Given the anti-inflammatory effects of pyrimidinamine derivatives , it can be inferred that this compound may affect pathways related to inflammation.
Pharmacokinetics
The compound has a molecular weight of 22572 g/mol , which is within the range generally favorable for oral bioavailability.
Result of Action
Given the anti-inflammatory effects of pyrimidinamine derivatives , it can be inferred that this compound may help to reduce inflammation at the molecular and cellular levels.
生化学分析
Cellular Effects
The effects of 6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, thereby influencing the overall metabolic state of the cell .
Dosage Effects in Animal Models
The effects of 6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity. Toxicity studies in animal models help determine the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .
Subcellular Localization
The subcellular localization of 6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine is critical for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. The localization of the compound can affect its interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-4-2-3-5-9(8)15-11-6-10(12)13-7-14-11/h6-9H,2-5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVMENDMRDQMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


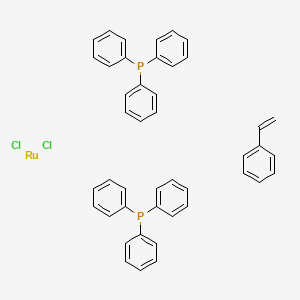
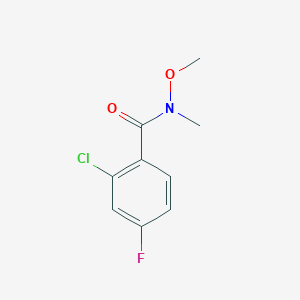
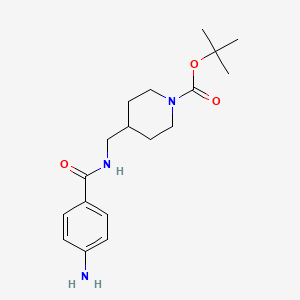
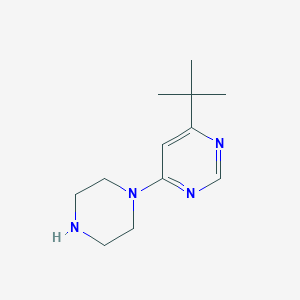
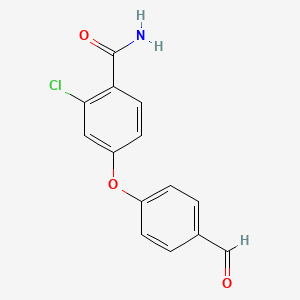
![6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide](/img/structure/B1465311.png)
![4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine](/img/structure/B1465312.png)
![1-[(Phenylamino)methyl]cyclohexan-1-ol](/img/structure/B1465315.png)
![1-{[(Prop-2-yn-1-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465317.png)
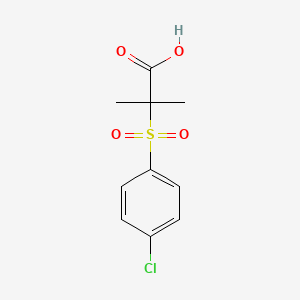
![2-{3-Fluoro-4-[(2-methoxyethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1465319.png)
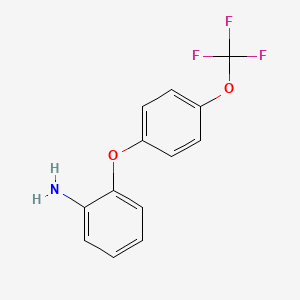
![[2-(Furan-3-yl)phenyl]methanamine](/img/structure/B1465321.png)

